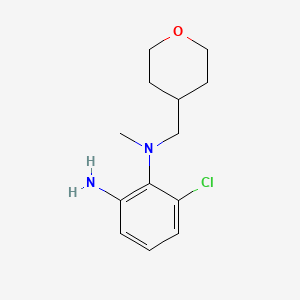

6-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine

説明

6-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine (CAS: 1220021-14-6) is a substituted benzene-1,2-diamine derivative with a molecular formula of C₁₃H₂₀ClN₂O (molar mass: 254.77 g/mol, calculated from and ). The compound features a chlorine substituent at the 6-position of the benzene ring and a methyl group at the N1 nitrogen, which is further substituted with a tetrahydro-2H-pyran-4-ylmethyl moiety. The compound is classified as an irritant, requiring careful handling in laboratory settings .

特性

IUPAC Name |

3-chloro-2-N-methyl-2-N-(oxan-4-ylmethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-16(9-10-5-7-17-8-6-10)13-11(14)3-2-4-12(13)15/h2-4,10H,5-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDODEELYNQSNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301143577 | |

| Record name | 3-Chloro-N2-methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-22-6 | |

| Record name | 3-Chloro-N2-methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N2-methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

6-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine is a compound with a unique structural configuration characterized by the presence of a chloro group, methyl group, and a tetrahydro-2H-pyran moiety. Its molecular formula is , and it features two amine functional groups attached to a benzene ring. This structure may contribute to its biological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound exhibits significant reactivity due to the amine groups, which can participate in various chemical reactions. The following table summarizes its key structural features:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₂₀ClN₂O |

| Molecular Weight | 254.76 g/mol |

| CAS Number | 1220021-22-6 |

| Functional Groups | Amine, Chloro, Tetrahydropyran |

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities. These activities are primarily attributed to its structural components, which allow interaction with biological targets.

Potential Biological Activities

- Anticancer Activity : Initial assays indicate potential anticancer properties, particularly through inhibition of specific kinases involved in tumor progression.

- Antimicrobial Properties : The compound may possess antimicrobial activity due to its ability to disrupt cellular processes in pathogens.

- Neuroprotective Effects : Given its structural similarity to other neuroprotective agents, further research is warranted to explore this potential.

Study 1: Kinase Inhibition

A study focused on the inhibition of receptor tyrosine kinases (RTKs) found that compounds with similar structures to this compound showed IC50 values in the low micromolar range against various kinases, suggesting that this compound may also exhibit similar inhibitory effects.

Study 2: Antimicrobial Evaluation

In vitro tests against Mycobacterium tuberculosis revealed moderate activity for related compounds. While specific data for this compound is lacking, it is hypothesized that the presence of the tetrahydropyran moiety could enhance its interaction with bacterial membranes.

The exact mechanisms of action for this compound remain under investigation. However, it is believed that:

- The amine groups facilitate binding to biological targets.

- The chloro substituent may influence the compound's lipophilicity and membrane permeability.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(tetrahydro-pyran)benzene-1,4-diamine | Similar amine groups but different substitution | Potentially different biological activity |

| 5-Chloro-benzene-1,3-diamine | Contains similar amines but lacks tetrahydropyran | Different reactivity profile |

| 4-Chloro-N-(methyl)-N-(phenyl)benzene-1,2-diamine | Similar aromatic system but different substitutions | Focused on different therapeutic areas |

類似化合物との比較

Table 1: Key Structural Features and Physicochemical Properties

Impact of Substituents on Physicochemical Properties

- Chlorine vs. However, bromine’s higher electronegativity may enhance binding affinity in receptor-targeted compounds .

- Pyranyl vs. Cyclopropyl Groups : The tetrahydro-2H-pyran-4-ylmethyl group in the target compound increases metabolic stability compared to the cyclopropyl group in ’s pyridine derivative, as oxygen-containing heterocycles are less prone to oxidative metabolism .

- Methyl vs. Imidazolone Rings : The absence of an imidazolone ring in the target compound (vs. ) suggests reduced planarity, which may limit interactions with flat binding pockets in CNS receptors but improve blood-brain barrier penetration .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 6-Chloro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine?

Answer:

The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. A common approach includes:

- N-Alkylation : Reacting 6-chloro-1,2-benzenediamine with methylating agents (e.g., methyl iodide) to introduce the N1-methyl group.

- Secondary Functionalization : Coupling the intermediate with tetrahydro-2H-pyran-4-ylmethyl halides or sulfonates under basic conditions (e.g., K₂CO₃ in DMF) to install the ((tetrahydro-2H-pyran-4-yl)methyl) moiety.

Key parameters include temperature control (60–80°C for alkylation) and stoichiometric optimization to minimize byproducts like over-alkylated species .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy : and NMR to verify substitution patterns (e.g., methyl groups at N1 and pyranylmethyl integration) .

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray Crystallography : For definitive stereochemical and conformational analysis, as demonstrated in similar benzene-diamine derivatives .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield while addressing contradictory data in reaction pathways?

Answer:

Contradictions in yield data often arise from unaccounted variables (e.g., solvent polarity, catalyst loading). A DoE approach involves:

- Factor Screening : Identify critical variables (e.g., temperature, molar ratios) using fractional factorial designs.

- Response Surface Methodology (RSM) : Optimize interactions between factors (e.g., reaction time vs. catalyst type) to resolve conflicting trends.

- Validation : Replicate high-yield conditions (e.g., 72% yield reported in analogous diamine syntheses) and apply statistical tests (ANOVA) to confirm reproducibility .

Advanced: What methodologies are effective for resolving byproduct formation during the N-alkylation step?

Answer:

Byproducts like di-alkylated species or ring-opened pyran derivatives can be mitigated via:

- Kinetic Control : Lower reaction temperatures (0–5°C) to favor mono-alkylation over competing pathways.

- Selective Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity.

- In Situ Monitoring : Employ HPLC or inline IR spectroscopy to detect intermediates and adjust conditions dynamically .

Basic: What safety protocols are recommended for handling reactive intermediates during synthesis?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods for handling methylating agents (e.g., methyl iodide).

- First-Aid Measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from alkylation) with sodium bicarbonate before disposal.

Advanced: How can computational modeling predict thermodynamic stability and reaction feasibility?

Answer:

- DFT Calculations : Simulate transition states (e.g., N-alkylation energy barriers) to identify rate-limiting steps.

- Solvent Effect Modeling : Use COSMO-RS to optimize solvent selection (e.g., DMF vs. acetonitrile) for solubility and reactivity.

- Thermodynamic Profiling : Calculate Gibbs free energy changes (ΔG) to predict equilibrium positions in multi-step syntheses .

Advanced: What strategies address discrepancies in catalytic efficiency between batch and flow reactor systems?

Answer:

Discrepancies often stem from mass transfer limitations. Solutions include:

- Microreactor Systems : Enhance mixing efficiency for exothermic reactions (e.g., alkylation).

- Residence Time Distribution (RTD) Analysis : Adjust flow rates to match batch reaction kinetics.

- Catalyst Immobilization : Use packed-bed reactors with heterogenized catalysts (e.g., Pd/C) to improve recyclability .

Basic: How is the purity of the final compound validated for pharmacological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。